5-Bromo-2-chloro-3-nitropyridin-4-ol

Beschreibung

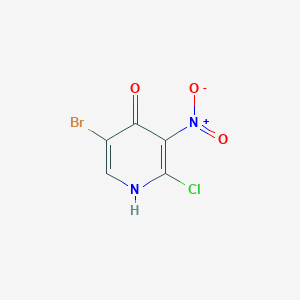

5-Bromo-2-chloro-3-nitropyridin-4-ol is a polyfunctional pyridine derivative with bromine, chlorine, nitro, and hydroxyl substituents at positions 5, 2, 3, and 4, respectively. This compound’s structural complexity makes it a versatile intermediate in pharmaceutical and agrochemical synthesis. The electron-withdrawing nitro group at position 3 enhances reactivity toward nucleophilic substitution, while the hydroxyl group at position 4 introduces hydrogen-bonding capability, influencing solubility and crystallinity .

Eigenschaften

Molekularformel |

C5H2BrClN2O3 |

|---|---|

Molekulargewicht |

253.44 g/mol |

IUPAC-Name |

5-bromo-2-chloro-3-nitro-1H-pyridin-4-one |

InChI |

InChI=1S/C5H2BrClN2O3/c6-2-1-8-5(7)3(4(2)10)9(11)12/h1H,(H,8,10) |

InChI-Schlüssel |

YVQPTAXSYQOMPW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=O)C(=C(N1)Cl)[N+](=O)[O-])Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Brom-2-chlor-3-nitropyridin-4-ol beinhaltet typischerweise die Nitrierung von 5-Brom-2-chlorpyridin. Die Nitrierungsreaktion wird mit einer Mischung aus konzentrierter Salpetersäure und Schwefelsäure bei niedrigen Temperaturen durchgeführt, um die Nitrogruppe in der 3-Position des Pyridinrings einzuführen . Die Reaktionsbedingungen müssen sorgfältig kontrolliert werden, um eine Übernitrierung oder Zersetzung des Ausgangsmaterials zu vermeiden.

Industrielle Produktionsmethoden

Die industrielle Produktion von 5-Brom-2-chlor-3-nitropyridin-4-ol folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung großer Reaktoren und die präzise Kontrolle der Reaktionsparameter, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Das Endprodukt wird typischerweise durch Umkristallisation oder Chromatographie gereinigt, um alle Verunreinigungen zu entfernen .

Analyse Chemischer Reaktionen

Reaktionstypen

5-Brom-2-chlor-3-nitropyridin-4-ol durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Die Brom- und Chloratome können unter geeigneten Bedingungen durch andere Nucleophile wie Amine oder Alkoxide substituiert werden.

Reduktionsreaktionen: Die Nitrogruppe kann unter Verwendung von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators oder Metallhydriden zu einer Aminogruppe reduziert werden.

Oxidationsreaktionen: Die Hydroxylgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonylgruppe oxidiert werden.

Häufige Reagenzien und Bedingungen

Substitution: Nucleophile wie Natriummethoxid oder Ammoniak in Lösungsmitteln wie Ethanol oder Wasser.

Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff oder Natriumborhydrid in Methanol.

Oxidation: Kaliumpermanganat in wässriger Lösung oder Chromtrioxid in Essigsäure.

Hauptprodukte

Substitution: Bildung substituierter Pyridine mit verschiedenen funktionellen Gruppen.

Reduktion: Bildung von 5-Brom-2-chlor-3-aminopyridin-4-ol.

Oxidation: Bildung von 5-Brom-2-chlor-3-nitropyridin-4-on.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Antimicrobial Activity

Research has indicated that derivatives of nitropyridine, including 5-Bromo-2-chloro-3-nitropyridin-4-ol, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

2. Pharmacological Potential

The compound's structure suggests potential pharmacological applications. It may act as a precursor or intermediate in synthesizing more complex pharmaceuticals. Notably, its ability to inhibit specific enzymes involved in metabolic pathways could be explored for therapeutic purposes .

3. Chemical Synthesis

In organic chemistry, this compound can serve as a building block for synthesizing other complex molecules. Its reactivity allows it to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions, which are essential in drug development and materials science .

Case Studies

Case Study 1: Antibacterial Evaluation

A study conducted on the antibacterial efficacy of nitropyridine derivatives revealed that this compound demonstrated notable activity against gram-positive and gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined through standard broth dilution methods, showcasing its potential as an antimicrobial agent .

Case Study 2: Synthesis of Novel Compounds

In a synthetic chemistry project aimed at developing new anti-inflammatory agents, researchers utilized this compound as a key intermediate. The compound was modified through various chemical transformations to create derivatives that exhibited enhanced biological activity compared to the parent compound .

Wirkmechanismus

The mechanism of action of 5-Bromo-2-chloro-3-nitropyridin-4-ol depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the nitro group can facilitate interactions with biological molecules through hydrogen bonding or electrostatic interactions . The bromine and chlorine atoms can also participate in halogen bonding, further influencing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares 5-bromo-2-chloro-3-nitropyridin-4-ol with analogs differing in substituent positions, functional groups, or molecular frameworks. Key properties such as molecular weight, solubility, and reactivity are highlighted.

Key Observations

Substituent Position Effects: The hydroxyl group at position 4 in the target compound distinguishes it from analogs like 5-bromo-3-nitro-2-pyridinol (hydroxyl at position 2). This positional difference alters hydrogen-bonding networks and reactivity patterns .

Functional Group Impact :

- The absence of a hydroxyl group in 5-bromo-2-chloro-3-nitropyridine results in lower solubility and diminished crystallinity compared to the target compound .

- Diol derivatives (e.g., 5-bromo-3-nitropyridine-2,4-diol) exhibit higher solubility but require protection/deprotection strategies during synthesis .

Synthetic Utility :

- Chlorine at position 2 in the target compound facilitates further functionalization (e.g., Suzuki coupling), whereas methoxy or methyl groups in analogs (e.g., 5-bromo-2-methoxy-3-nitropyridine) limit such reactivity .

- Nitro groups in all analogs enable reduction to amines, a critical step in drug intermediate synthesis .

Research and Application Insights

- Pharmaceutical Relevance : Nitropyridine derivatives are precursors to antiviral and anticancer agents. The hydroxyl group in the target compound may enhance binding to biological targets via H-bonding .

- Material Science: Crystallinity and stability variations among analogs (e.g., diol vs. mono-ol derivatives) influence their suitability as ligands in metal-organic frameworks .

Biologische Aktivität

5-Bromo-2-chloro-3-nitropyridin-4-ol is a compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and agrochemicals. This article reviews its biological activity, synthesizes relevant case studies, and presents research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C₅H₂BrClN₂O₂

- Molecular Weight : 237.44 g/mol

- Melting Point : 69–72 °C

These properties suggest that the compound is stable under standard conditions but may exhibit reactivity due to the presence of halogen and nitro groups.

Toxicity and Safety

Research indicates that this compound exhibits significant toxicity. It is classified as:

- H301 : Toxic if swallowed

- H315 : Causes skin irritation

A case study reported severe health effects in a worker exposed to a related compound, 5-bromo-2-nitropyridine, which shares structural similarities with this compound. The exposure led to methemoglobinemia, hemolytic anemia, and acute renal failure, highlighting the potential dangers associated with handling these compounds .

Antimicrobial Properties

Studies have suggested that nitro-substituted pyridines exhibit antimicrobial activity. For instance, derivatives of nitropyridine have been evaluated for their efficacy against various bacterial strains. The presence of the nitro group is essential for enhancing antibacterial properties, making compounds like this compound candidates for further investigation in antimicrobial drug development.

Applications in Medicinal Chemistry

This compound serves as an intermediate in synthesizing pharmaceuticals. Its derivatives have been explored for their roles as sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are promising agents for treating diabetes . The synthesis of such compounds often involves multi-step processes that can be scaled for industrial applications.

Case Study Analysis

A notable case study involving exposure to a related compound revealed critical insights into the biological effects of nitropyridine derivatives. The patient exhibited symptoms such as dizziness, cyanosis, and renal failure after exposure to 5-bromo-2-nitropyridine, underscoring the compound's potential for causing severe health issues .

Table of Biological Effects

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.